molecular formula C6H10N2O B2703234 5-(methoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856041-56-9

5-(methoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2703234
CAS No.: 1856041-56-9
M. Wt: 126.159
InChI Key: HORSPVOOGUULCJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a methoxymethyl group attached to the fifth carbon and a methyl group attached to the first nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with the pyrazole ring to form the desired product.

Another method involves the use of methoxymethyl chloride as a reagent. In this approach, 1-methyl-1H-pyrazole is treated with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalysts and reaction conditions are optimized to maximize the efficiency and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxymethyl group can be substituted with other groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 5-(formyl)-1-methyl-1H-pyrazole, while reduction can produce 5-(hydroxymethyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

5-(Methoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

    5-(Hydroxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    5-(Formyl)-1-methyl-1H-pyrazole: Contains a formyl group, leading to different reactivity and applications.

Uniqueness

5-(Methoxymethyl)-1-methyl-1H-pyrazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

5-(methoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-6(5-9-2)3-4-7-8/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSPVOOGUULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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